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Compound of Interest |

1-(2-Chlorophenyl)propan-1-amine
Compound Name:
hydrochloride
CAS No.: 40023-85-6
Cat. No.: B1530357

Technical Monograph: 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

Executive Summary

1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 40023-85-6) is a specialized
benzylic amine intermediate used primarily in the synthesis of central nervous system (CNS)
active pharmaceutical ingredients. Structurally, it consists of a propyl chain substituted at the
C1 position with a 2-chlorophenyl moiety.[1] Unlike its regioisomer 2-(2-chlorophenyl)propan-2-
amine (a clozapine precursor), this compound features a chiral center at the benzylic carbon,
making it a critical scaffold for asymmetric synthesis of norepinephrine/serotonin reuptake
inhibitors and related monoamine transporter modulators.

Molecular Architecture & Identifiers

The molecule is defined by the steric bulk of the ortho-chloro substituent, which influences the
rotational barrier of the phenyl ring and the accessibility of the amine group.
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Parameter

Technical Specification

IUPAC Name

1-(2-Chlorophenyl)propan-1-amine
hydrochloride

Common Synonyms

-Ethyl-2-chlorobenzylamine HCI; 2-Chloro-

-ethylbenzenemethanamine HCI

CAS Number (Racemic)

40023-85-6

CAS Number (R-Isomer)

1213532-54-7

CAS Number (S-Isomer) 873893-94-8
C
H
Molecular Formula
CIN
HCI
Molecular Weight 206.11 g/mol
Chirality One stereocenter at C1 (Benzylic position)

Structural Visualization

The following diagram illustrates the connectivity and the critical benzylic chiral center which

serves as the site for salt formation.
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Caption: Functional connectivity map highlighting the steric influence of the ortho-chloro group
on the benzylic amine.

Physicochemical Profile

Understanding the physical behavior of this salt is crucial for formulation and reaction
optimization.

« Solubility: Highly soluble in water and lower alcohols (methanol, ethanol) due to the ionic
character of the hydrochloride salt. Limited solubility in non-polar solvents (hexane, diethyl
ether).

e pKa: The conjugate acid of the amine typically exhibits a pKa in the range of 9.0 — 9.5,
making it protonated at physiological pH.

e Hygroscopicity: As an HCI salt, the compound is moderately hygroscopic. It requires storage
under desiccant conditions to prevent deliquescence, which complicates precise
stoichiometric weighing.

 Stability: Chemically stable under standard conditions. The ortho-chloro group provides
metabolic resistance against ring hydroxylation compared to unsubstituted analogs.

Synthetic Pathways

The industrial synthesis prioritizes the Reductive Amination pathway due to its scalability and
atom economy. A secondary route involves Grignard addition, often reserved for small-scale
enantioselective preparations.

Primary Route: Reductive Amination

This method converts 2'-chloropropiophenone to the amine via an oxime or imine intermediate.
Protocol Overview:

o Condensation: Reaction of 1-(2-chlorophenyl)propan-1-one with hydroxylamine
hydrochloride to form the oxime.

¢ Reduction: Catalytic hydrogenation (Pd/C or Raney Ni) or hydride reduction (LiAIH
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) of the oxime to the primary amine.

» Salt Formation: Precipitation with anhydrous HCI in diethyl ether or isopropanol.
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Caption: Step-wise synthetic workflow from the propiophenone precursor to the final
hydrochloride salt.

Critical Process Parameters (CPPs):

o Oxime Geometry: The steric bulk of the 2-chloro substituent may favor the E-isomer of the
oxime, affecting the rate of reduction.

e Reduction Control: If using catalytic hydrogenation, pressure and temperature must be
controlled to prevent dechlorination of the aromatic ring.

Analytical Characterization
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Validation of the structure requires a multi-modal approach. The following spectral features are
diagnostic for 1-(2-chlorophenyl)propan-1-amine HCI.

Nuclear Magnetic Resonance (NMR)
e HNMR (DMSO-d

, 400 MHz):
o 8.3-8.6 ppm (br s, 3H): Ammonium protons (-NH
). Broadening indicates exchangeable protons.

o 7.4-7.6 ppm (m, 4H): Aromatic protons. The 2-chloro substitution pattern disrupts the
symmetry, creating a complex multiplet rather than a clear AA'BB' system.

o 4.4-4.6 ppm (t or dd, 1H): Benzylic methine (-CH-NH

). This signal is deshielded by both the phenyl ring and the ammonium group.
o 1.8-2.0 ppm (m, 2H): Methylene protons of the ethyl group (-CH

-CH

).
o 0.8-0.9 ppm (t, 3H): Terminal methyl group (-CH

).

Infrared Spectroscopy (FT-IR)
e 2800-3200 cm

: Broad, strong absorption characteristic of the N-H stretch in primary amine salts.

e 750-770 cm

: Strong C-Cl stretching vibration, diagnostic of the ortho-substituted chloroarene.

Mass Spectrometry (LC-MS)

e Molecular lon: [M+H]
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observed at m/z 170/172 (3:1 ratio due to
Cl/
Cl isotopes).
» Fragmentation: Major fragment at m/z 141 (loss of ethyl group, [M-C
H

]

) or m/z 153 (loss of NH
).
Applications in Drug Development

This molecule serves as a versatile Chiral Building Block. Its specific utility lies in:

¢ Monoamine Transporter Ligands: The scaffold mimics the structure of amphetamines and
cathinones but with altered binding kinetics due to the 2-chloro steric block. It is investigated
for selectivity between NET (Norepinephrine Transporter) and DAT (Dopamine Transporter).

o Resolution Agent: The enantiomerically pure forms (R or S) are used to induce
diastereomeric crystallization in the resolution of chiral acids.

» Fragment-Based Drug Design (FBDD): Used as a "warhead" in fragment libraries to probe
hydrophobic pockets in GPCRs where the ortho-chloro group provides a specific
conformational lock.

Safety & Handling

e Hazard Classification: GHSO7 (Irritant).
e Handling:
o Inhalation: Dust is a respiratory irritant. Use a localized exhaust hood.

o Skin/Eye: Causes severe irritation. Wear nitrile gloves and safety goggles.
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o Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent moisture
absorption and subsequent clumping or hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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